2-amino-N-(3-methoxypropyl)benzamide

Description

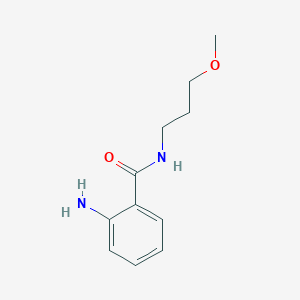

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUFCYXDRTHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475269 | |

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30481-59-5 | |

| Record name | 2-amino-N-(3-methoxypropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(3-methoxypropyl)benzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(3-methoxypropyl)benzamide, a member of the versatile 2-aminobenzamide class of compounds. While specific experimental data for this particular analog is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related structures, offers a robust framework for its synthesis, characterization, and potential areas of scientific investigation. We will delve into a detailed, field-proven synthetic protocol, predict its spectroscopic and physicochemical properties, and discuss its potential biological significance based on the known activities of the 2-aminobenzamide scaffold. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, providing a solid foundation for the exploration of this promising molecule.

Introduction: The 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a wide array of biologically active molecules, including quinazolinones, benzodiazepines, and other heterocyclic systems.[1] The presence of the 2-amino group and the modifiable amide functionality allows for diverse structural elaborations, leading to compounds with a broad spectrum of pharmacological activities. These activities include antimicrobial, antifungal, and other therapeutic properties.[2][3][4] The introduction of a 3-methoxypropyl side chain at the amide nitrogen, as in the case of 2-amino-N-(3-methoxypropyl)benzamide, is anticipated to modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, potentially enhancing its developability as a therapeutic agent.

Chemical Structure and Properties

The foundational step in understanding any molecule is the precise definition of its structure and associated properties.

Chemical Structure and SMILES Notation

The chemical structure of 2-amino-N-(3-methoxypropyl)benzamide consists of a central benzamide moiety with an amino group at the 2-position of the benzene ring and an N-substituted 3-methoxypropyl group.

IUPAC Name: 2-amino-N-(3-methoxypropyl)benzamide

Molecular Formula: C₁₁H₁₆N₂O₂

SMILES: COCCCNc1ccccc1C(=O)N

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 2-amino-N-(3-methoxypropyl)benzamide.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-amino-N-(3-methoxypropyl)benzamide. These values are calculated using established computational models and provide a useful starting point for experimental design.

| Property | Predicted Value |

| Molecular Weight | 208.26 g/mol |

| LogP | 1.85 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 60.3 cm³ |

| Polar Surface Area | 67.5 Ų |

Synthesis of 2-amino-N-(3-methoxypropyl)benzamide

The synthesis of 2-aminobenzamide derivatives is well-established, with the reaction of isatoic anhydride with a primary amine being a reliable and efficient method.[1] This approach is characterized by its operational simplicity and generally good yields. The reaction proceeds via a nucleophilic attack of the amine on a carbonyl group of isatoic anhydride, followed by a ring-opening and decarboxylation cascade.

Synthetic Scheme

The proposed synthesis of 2-amino-N-(3-methoxypropyl)benzamide from isatoic anhydride and 3-methoxypropan-1-amine is depicted below.

Caption: Reaction scheme for the synthesis of 2-amino-N-(3-methoxypropyl)benzamide.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2-amino-N-(3-hydroxypropyl)benzamide.[1]

Materials:

-

Isatoic anhydride (1.0 eq)

-

3-Methoxypropan-1-amine (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add isatoic anhydride.

-

Solvent Addition: Add anhydrous DMF to the flask and stir at room temperature until the isatoic anhydride is completely dissolved.

-

Amine Addition: Slowly add 3-methoxypropan-1-amine dropwise to the solution over 5-10 minutes. An exothermic reaction and evolution of carbon dioxide gas will be observed.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC using a 7:3 (v/v) mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the isatoic anhydride spot disappears.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of 2-amino-N-(3-methoxypropyl)benzamide.

Characterization

The identity and purity of the synthesized 2-amino-N-(3-methoxypropyl)benzamide should be confirmed using standard analytical techniques. The following are the expected spectral data based on its chemical structure.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (benzene ring), a broad singlet for the amino (NH₂) protons, a triplet for the amide (NH) proton, triplets and a quintet for the propyl chain protons, and a singlet for the methoxy (OCH₃) protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the methoxypropyl chain. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-O stretching of the ether. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Biological Significance and Applications

While the specific biological activity of 2-amino-N-(3-methoxypropyl)benzamide has not been reported, the broader class of 2-aminobenzamide derivatives has shown significant potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of 2-aminobenzamide derivatives.[2][3][5] The mechanism of action is thought to involve the disruption of microbial cellular processes. The structural modifications on the amide nitrogen can significantly influence the potency and spectrum of activity. Therefore, 2-amino-N-(3-methoxypropyl)benzamide is a promising candidate for screening against a panel of bacterial and fungal pathogens.

Other Potential Therapeutic Areas

Derivatives of 2-aminobenzamide have also been investigated for other therapeutic applications, including their use as intermediates in the synthesis of more complex bioactive molecules.[1][6] Further research into 2-amino-N-(3-methoxypropyl)benzamide could uncover novel activities in areas such as oncology, inflammation, or neuroscience.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 2-amino-N-(3-methoxypropyl)benzamide. By leveraging the well-documented chemistry of the 2-aminobenzamide scaffold, we have outlined a reliable synthetic route and predicted the key physicochemical and spectroscopic properties of this molecule. The potential for this compound to exhibit interesting biological activities, particularly as an antimicrobial agent, warrants its synthesis and further investigation. This document serves as a foundational resource to guide researchers in their exploration of this and other novel 2-aminobenzamide derivatives.

References

-

Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5115-5129. [Link]

-

El-Gendy, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed, 24663060. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. PrepChem. [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. BenchChem.

- Patel, R. V., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. International Journal of Pharmaceutical Sciences and Research, 6(7), 3025-3030.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.

-

Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.

-

Rossi, A., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][2][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

Technical Monograph: C11H16N2O2 Benzamide Architectures in Drug Discovery

Part 1: Executive Technical Synthesis[3]

The molecular formula C11H16N2O2 (Molecular Weight: 208.26 g/mol ) represents a critical chemical space within the benzamide class of pharmacophores.[1][2] Unlike simple solvents or reagents, benzamide derivatives with this specific stoichiometry often serve as high-value fragments or lead compounds in the development of histone deacetylase (HDAC) inhibitors, dopamine D2/D3 antagonists, and anti-arrhythmic agents.[1][2]

This guide focuses on the two most chemically significant isomers defined by this formula:

-

4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide (PDB Ligand ID: W18): A structural probe often utilized in crystallographic studies of enzyme-ligand interactions.[2]

-

3-amino-2-hydroxy-N-isopropyl-N-methylbenzamide : A representative scaffold for orthosteric modulation.[2]

Core Physicochemical Profile

The utility of the C11H16N2O2 scaffold lies in its compliance with Lipinski’s Rule of Five , making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1][2]

| Property | Value | Technical Significance |

| Molecular Weight | 208.26 g/mol | Ideal for fragment linking; high ligand efficiency (LE).[2] |

| Exact Mass | 208.121178 Da | Critical for High-Res MS (HRMS) identification.[2] |

| LogP (Predicted) | 0.6 – 1.1 | Indicates high water solubility and moderate membrane permeability.[1][2] |

| Topological PSA | ~60–80 Ų | Excellent oral bioavailability potential (<140 Ų).[1][2] |

| H-Bond Donors | 2–3 | Facilitates key interactions with active site residues (e.g., Asp, Glu).[1][2] |

| H-Bond Acceptors | 3–4 | Enables hydrogen bonding network formation. |

Part 2: Structural & Synthetic Architectures[3][4]

Structural Isomerism and Pharmacophore Mapping

The C11H16N2O2 formula allows for diverse substitution patterns on the benzene ring and the amide nitrogen.[1][3] The 4-amino-benzamide motif is "privileged," meaning it is statistically over-represented in bioactive libraries due to its ability to mimic the peptide bond (

-

Head Group (Zinc Binding/Receptor Interaction): The amide carbonyl and adjacent amino/hydroxyl groups often serve as zinc-binding groups (ZBG) in HDAC inhibitors or as hydrogen bond anchors in GPCRs.[1][2]

-

Linker Region: The phenyl ring provides the necessary spacing.[1][2]

-

Cap Group: The alkyl side chain (e.g., 1-hydroxybutan-2-yl) dictates hydrophobic pocket selectivity.[2]

Synthetic Protocol: Amide Coupling Workflow

The synthesis of C11H16N2O2 benzamides typically proceeds via the condensation of a substituted benzoic acid with a functionalized amine.[1][3]

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize 4-amino-N-(1-hydroxybutan-2-yl)benzamide with >95% purity.

Reagents:

-

Acid: 4-Aminobenzoic acid (1.0 eq) - Note: Amino group may require Boc-protection depending on coupling agent.[2]

-

Amine: 2-Amino-1-butanol (1.1 eq).[2]

Step-by-Step Methodology:

-

Activation: Dissolve 4-aminobenzoic acid (or N-Boc protected variant) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU in one portion. The solution should turn yellow/orange.[1][3] Stir for 15 minutes to form the active ester.

-

Addition: Dropwise add 2-amino-1-butanol.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS for the appearance of mass [M+H]+ = 209.13.[2][3]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[1][3]

-

Deprotection (if Boc used): Treat with 4M HCl in Dioxane for 1 hour.

-

Purification: Flash chromatography (DCM:MeOH gradient).

Synthetic Logic Diagram

The following diagram illustrates the decision tree for synthesizing this benzamide derivative, highlighting critical checkpoints.

Caption: Figure 1. Decision matrix and workflow for the chemical synthesis of C11H16N2O2 benzamide derivatives.

Part 3: Pharmacological Applications & Mechanism[3]

Mechanistic Pathways

Benzamide derivatives of this molecular weight class primarily function via two mechanisms depending on their substitution pattern:

-

HDAC Inhibition (Epigenetic Modulation): The benzamide moiety acts as a Zinc Binding Group (ZBG) .[1][2] The amide carbonyl oxygen coordinates with the Zn2+ ion in the catalytic pocket of Histone Deacetylases (Class I), preventing the deacetylation of lysine residues on histone tails.[1] This leads to chromatin relaxation and transcriptional activation of tumor suppressor genes.[1][3]

-

Dopamine D2/D3 Antagonism: The aromatic ring and the amide nitrogen form pi-stacking and hydrogen-bonding interactions with residues like Asp114 and Phe389 in the D2 receptor pocket.[1][2] The 4-amino group often mimics the aniline moiety found in procainamide-class drugs.[2][3]

Signaling Pathway Interaction

The diagram below details the interaction of the benzamide ligand within the HDAC catalytic cleft.

Caption: Figure 2. Pharmacodynamic mechanism of benzamide ligands inhibiting the HDAC catalytic core.

Part 4: Analytical Validation Protocols

To ensure scientific integrity, the identity of the C11H16N2O2 derivative must be validated using a multi-modal approach.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

-

Expected Retention Time: ~3.5 - 4.5 min (depending on logP).[1][2]

Nuclear Magnetic Resonance (NMR) Criteria

For 4-amino-N-(1-hydroxybutan-2-yl)benzamide in DMSO-d6:

-

Aromatic Protons: Two doublets at ~7.6 ppm (2H) and ~6.5 ppm (2H), characteristic of a para-substituted benzene ring with an electron-donating group (NH2).[1][2]

-

Amide Proton: Broad singlet/doublet at ~7.8–8.2 ppm.[1][2][3]

-

Alkyl Side Chain: Multiplets in the 0.8–3.5 ppm range corresponding to the butyl and hydroxymethyl protons.[1][2]

Part 5: References

-

RCSB Protein Data Bank. (2022).[1][2][6] Ligand Summary Page for W18 (4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide).[2] RCSB PDB.[1][3][6] [Link][6]

-

PubChem. (2025).[1][2][7][8] Compound Summary: 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide (CID 797114).[2][9] National Library of Medicine.[3] [Link]

-

Chen, T., et al. (2018).[1][2][4] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles).[3][4] [Link]

-

Gawade, R. L., et al. (2016).[1][2] Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties of Side Chain Derivatives of Procainamide. RSC Advances.[3][10] [Link]

Sources

- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Acetylamino)benzamide | C9H10N2O2 | CID 118553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

- 7. 4-amino-N-butylbenzenesulfonamide | C10H16N2O2S | CID 289460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-diethyl-4-hydroxybenzamide | C11H15NO2 | CID 504154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide | C11H16N2O2 | CID 797114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Design and Synthesis of a 2-Aminobenzamide Library for Class-Selective HDAC Inhibition

Executive Summary

This technical guide outlines the strategic development of a 2-aminobenzamide small molecule library. Unlike pan-HDAC inhibitors (e.g., hydroxamic acids like SAHA) that exhibit fast-on/fast-off kinetics, 2-aminobenzamide derivatives (e.g., Entinostat/MS-275) are characterized by slow, tight-binding kinetics and high selectivity for Class I Histone Deacetylases (HDAC 1, 2, and 3).[1] This guide provides a self-validating synthetic workflow using the isatoic anhydride ring-opening methodology , designed to maximize diversity while maintaining the critical pharmacophore required for zinc chelation.

Part 1: The Pharmacophore & Biological Rationale

The Kinetic Advantage: Slow-Tight Binding

The primary justification for selecting the 2-aminobenzamide scaffold over hydroxamic acids is kinetic selectivity. Hydroxamates bind rapidly and dissociate rapidly (

-

Initial Encounter: Rapid equilibrium binding to the active site entrance.[1]

-

Isomerization: A slow conformational change in the enzyme-inhibitor complex, locking the inhibitor into the zinc-binding pocket.

This results in residence times often exceeding 20 hours, leading to sustained pharmacodynamic effects even after the free drug has cleared from circulation.[1]

The Structural Mechanism (The Internal Hydrogen Bond)

The 2-aminobenzamide moiety functions as the Zinc Binding Group (ZBG).[1] A critical structural feature is the intramolecular hydrogen bond between the amide carbonyl oxygen and the adjacent aniline amino proton.

-

Function: This locks the molecule into a pseudo-ring conformation, pre-organizing it to chelate the Zinc (

) ion at the bottom of the HDAC catalytic tunnel.[1] -

Selectivity: This rigid conformation is sterically excluded from the smaller pockets of Class IIa HDACs, granting Class I isoform selectivity.[1]

Mechanism of Action Diagram

The following diagram illustrates the binding trajectory and the critical zinc chelation event.

Caption: Kinetic mechanism of 2-aminobenzamides showing the transition from rapid encounter to the slow, tight-binding chelation of the active site Zinc ion.[1]

Part 2: Synthetic Strategies for Library Generation

The "Isatoic Anhydride" Engine

Direct amide coupling of anthranilic acid is often plagued by chemoselectivity issues due to the free aniline acting as a competing nucleophile. The Isatoic Anhydride (IA) route is the gold standard for library generation.[1]

-

Principle: The IA ring acts as a "masked" anthranilic acid.[1] It is electrophilic at the carbonyl position.[1][2]

-

Reaction: Nucleophilic attack by a primary amine opens the ring, releasing

(driving force) and generating the 2-aminobenzamide in high purity without protecting groups.[1]

Library Design: The Cap-Linker-ZBG Model

To generate a diverse library, we apply a modular assembly approach:

-

ZBG (Constant): 2-aminobenzamide derived from the isatoic anhydride.[1][3]

-

Linker (Variable): Defined by the choice of isatoic anhydride starting material (e.g., 4-fluoro-isatoic anhydride).[1]

-

Cap Group (High Diversity): Introduced via the amine nucleophile (

).[1] This interacts with the rim of the HDAC tunnel and dictates potency.

Synthetic Workflow Diagram

Caption: The Isatoic Anhydride ring-opening pathway. Nucleophilic attack by the amine triggers decarboxylation, yielding the clean benzamide product.

Part 3: Experimental Protocols

General Protocol: Parallel Synthesis of 2-Aminobenzamides

Scope: This protocol is scaled for a 24-well or 96-well reaction block for library production.

Reagents:

-

Substituted Isatoic Anhydride (1.0 equiv)[1]

-

Diverse Primary Amines (1.1 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide).[1]

-

Catalyst (Optional): DMAP (10 mol%) can accelerate sluggish amines.[1]

Step-by-Step Methodology:

-

Preparation: In a reaction vial, dissolve the specific Isatoic Anhydride (0.5 mmol) in anhydrous DMF (2 mL).

-

Addition: Add the Primary Amine (0.55 mmol, 1.1 equiv) to the solution.

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.[1]

-

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours .

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the DMF solution into ice-cold water (10 mL).

-

The 2-aminobenzamide product typically precipitates as a solid.

-

Filter, wash with water, and dry under vacuum.[1]

-

-

Work-up (Extraction Method - if oil forms):

Analytical Validation Criteria

Every compound in the library must pass the following QC checks before biological screening:

| Parameter | Acceptance Criterion | Method |

| Purity | > 95% | HPLC (UV @ 254 nm) |

| Identity | [M+H]+ ± 0.4 Da | LC-MS (ESI+) |

| Structural Integrity | Presence of Aniline protons ( | 1H NMR (DMSO-d6) |

Part 4: Screening & Biological Validation[1]

The Criticality of Pre-Incubation

Because 2-aminobenzamides are slow-binding inhibitors , standard IC50 assays will underestimate potency if the inhibitor and enzyme are not pre-incubated.

Protocol Adjustment:

-

Standard Assay: Mix Enzyme + Substrate + Inhibitor

Read immediately.[1] (INCORRECT for this scaffold). -

Correct Protocol: Mix Enzyme + Inhibitor

Incubate 30-60 mins

Data Interpretation

When analyzing SAR data from this library, look for:

-

Class Selectivity: High potency against HDAC 1/2/3, low potency against HDAC 6 (Class IIb).[1]

-

Cap Group Trends: Aromatic caps (pyridines, phenyls) often improve potency via "surface recognition" at the tunnel entrance.[1]

References

-

Suzuki, T., et al. (1999).[1] Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.

-

[Link]

-

-

Mottamal, M., et al. (2015).[1] Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[1][4][5][6][7] Molecules.

-

Lauffer, B.E., et al. (2013).[1] Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.[1][8] Journal of Biological Chemistry.

-

[Link]

-

-

Bressi, J.C., et al. (2010).[1] Exploration of the 2-aminobenzamide pharmacophore for histone deacetylase inhibition.[4][9] Bioorganic & Medicinal Chemistry Letters.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]

- 4. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]

- 5. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 2-amino-N-(3-methoxypropyl)benzamide

The following technical guide details the solubility profile, handling protocols, and experimental workflows for 2-amino-N-(3-methoxypropyl)benzamide (CAS: 30481-59-5).

This guide is structured to provide researchers with actionable data and self-validating protocols, synthesizing known physicochemical principles with standard operating procedures for benzamide derivatives.

Executive Summary & Compound Profile

2-amino-N-(3-methoxypropyl)benzamide is a functionalized anthranilamide derivative often utilized as a synthetic intermediate or a fragment in medicinal chemistry (e.g., in the synthesis of histone deacetylase inhibitors or GPCR ligands).

Structurally, it consists of a 2-aminobenzamide (anthranilamide) core substituted at the amide nitrogen with a 3-methoxypropyl chain. This substitution pattern dictates its solubility: the core provides aromatic rigidity and potential H-bond donation (aniline amine), while the methoxypropyl tail adds flexibility and moderate lipophilicity, balancing solubility between organic and aqueous media.

Physicochemical Profile

| Property | Value / Characteristic |

| CAS Number | 30481-59-5 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Core Structure | Anthranilamide (2-aminobenzamide) |

| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |

| H-Bond Acceptors | 3 (Amide C=O, Ether -O-, Aniline N) |

| Predicted LogP | ~0.8 – 1.2 (Moderately Lipophilic) |

| pKa (Calculated) | ~2.5 (Aniline nitrogen), ~14 (Amide nitrogen) |

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble (Primary Solvent for Stock Solutions)

DMSO is the optimal solvent for generating high-concentration stock solutions of 2-amino-N-(3-methoxypropyl)benzamide. The aprotic, polar nature of DMSO disrupts the intermolecular hydrogen bonding of the benzamide crystal lattice effectively.

-

Solubility Limit: Generally >100 mM (>20 mg/mL).

-

Recommended Stock Concentration: 50 mM (approx. 10.4 mg/mL). This concentration is chemically stable and minimizes the risk of precipitation upon freeze-thaw cycles.

-

Stability: The compound is stable in DMSO at -20°C for >1 year. However, avoid repeated freeze-thaw cycles which can introduce moisture; DMSO is hygroscopic, and water uptake can catalyze slow hydrolysis of the amide bond over extended periods.

Protocol A: Preparation of 50 mM DMSO Stock

-

Weighing: Accurately weigh 10.41 mg of the solid compound into a sterile, amber glass vial (to protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dissolution: Vortex vigorously for 30–60 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Verification: Visual inspection must show a clear, particulate-free solution.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.

Solubility in Water & Aqueous Buffers

Status: Sparingly Soluble to Moderately Soluble

Unlike the highly soluble DMSO stock, the aqueous solubility is limited by the aromatic ring and the lipophilic propyl chain. While the ether oxygen and amine group provide some hydration potential, the compound is prone to "crashing out" (precipitation) at high concentrations or neutral pH.

-

Solubility Limit (Pure Water): Estimated 1 – 5 mg/mL (approx. 5–25 mM).

-

Solubility in PBS (pH 7.4): Likely lower (< 1 mg/mL) due to the "salting-out" effect of buffer ions.

-

pH Dependence:

-

Acidic (pH < 2): Solubility increases significantly as the aniline nitrogen becomes protonated (NH₃⁺).

-

Neutral/Basic (pH > 7): Solubility is minimal; the molecule remains neutral.

-

Critical Dilution Strategy

Directly dissolving the solid powder into water is not recommended for biological assays due to slow dissolution kinetics. The standard method is solvent dilution (DMSO Stock → Aqueous Buffer).

Warning: A final DMSO concentration exceeding 1% (v/v) may be toxic to certain cell lines. Ensure the dilution factor is calculated to keep DMSO < 0.5–1%.

Experimental Workflows

Workflow 1: Kinetic Solubility Assessment (Self-Validating)

This protocol determines the maximum concentration of the compound that remains soluble in a specific buffer after dilution from DMSO, mimicking biological assay conditions.

Step-by-Step Methodology:

-

Preparation: Prepare a 50 mM DMSO stock.

-

Dilution Series: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 500 µM, 250 µM, 100 µM, 50 µM, and 10 µM. Ensure final DMSO content is constant (e.g., 1%).

-

Incubation: Shake the plate at room temperature for 2 hours (equilibrium time).

-

Filtration/Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

-

Quantification: Analyze the supernatant via UV-Vis spectrophotometry (absorbance at ~280–300 nm) or HPLC.

-

Validation: Compare the Area Under Curve (AUC) of the sample against a standard curve prepared in 100% DMSO (where solubility is guaranteed).

-

Calculation: Solubility (%) = (AUC_buffer / AUC_DMSO_control) × 100.

-

Workflow 2: Thermodynamic Solubility (Shake-Flask Method)

Used for determining the absolute solubility limit of the solid compound in a solvent.

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the test solvent (Water or PBS).

-

Equilibration: Shake or stir at 25°C for 24–48 hours.

-

Separation: Filter the suspension through a 0.45 µm PVDF syringe filter.

-

Analysis: Dilute the filtrate with mobile phase and analyze via HPLC-UV to determine the exact concentration.

Visualizations

Diagram 1: Solubilization & Dilution Workflow

This diagram illustrates the critical path from solid compound to assay-ready solution, highlighting decision nodes to prevent precipitation.

Caption: Step-by-step decision tree for preparing stable assay solutions, emphasizing the critical visual check and precipitation risks during aqueous dilution.

Diagram 2: Solubility Equilibrium & pH Influence

This diagram visualizes the chemical species present at different pH levels and their impact on solubility.

Caption: Mechanistic view of how pH alters the ionization state of the aniline group, directly dictating the aqueous solubility profile.

References

An In-depth Technical Guide to the Pharmacophore Features of N-Substituted 2-Aminobenzamides

Abstract: The N-substituted 2-aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for designing a diverse array of therapeutic agents. Its inherent structural and electronic properties, characterized by a planar, delocalized system with multiple hydrogen bonding capabilities, make it an ideal starting point for developing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the core pharmacophore features of this scaffold, exploring the causal relationships between its structural elements and biological activity. We delve into a specific case study of its application in the development of Histone Deacetylase 2 (HDAC2) inhibitors, providing detailed, field-proven protocols for both computational pharmacophore modeling and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the N-substituted 2-aminobenzamide scaffold in their discovery programs.

Introduction: The Versatility of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a recurring motif in a multitude of biologically active compounds. Its structure, featuring a primary amino group and an amide substituent ortho to each other on a benzene ring, provides a unique spatial arrangement of hydrogen bond donors and acceptors. This arrangement facilitates interactions with a wide range of biological macromolecules, including enzymes and receptors. The N-substitution on the amide nitrogen introduces a critical vector for chemical diversity, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, while also enabling the exploration of specific interactions within target binding sites.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial[1][2], anti-inflammatory[3], anticancer[4], and as inhibitors of enzymes like histone deacetylases (HDACs)[5]. The ability of this single core structure to be adapted for such a wide range of therapeutic applications underscores its significance as a "privileged scaffold" in drug discovery. The delocalized 10-π electron system of the aromatic ring, in conjugation with the nitrogen lone pairs, imparts a certain rigidity and planarity to the core, which can be advantageous for fitting into well-defined binding pockets[6][7].

Core Pharmacophore Features of N-Substituted 2-Aminobenzamides

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-substituted 2-aminobenzamide scaffold, a generalized pharmacophore can be described by the following key features:

-

Hydrogen Bond Donor (HBD): The primary amino group (-NH2) at the 2-position is a potent hydrogen bond donor. This feature is often crucial for anchoring the molecule within the active site of a target protein through interactions with backbone carbonyls or acidic residues (e.g., Asp, Glu).

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. Its spatial relationship with the ortho-amino group creates a bidentate interaction motif that can chelate metal ions in metalloenzymes or form a pair of hydrogen bonds with donor residues (e.g., Arg, Lys, or backbone N-H).

-

Aromatic Ring (AR): The central benzene ring provides a hydrophobic surface for van der Waals and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. The aromatic system also serves as the rigid scaffold upon which the other pharmacophoric features are arrayed.

-

Hydrophobic/Substituent Vector (HY/SV): The N-substituent on the amide is a key modulator of the molecule's overall properties and target specificity. This substituent can be designed to occupy a hydrophobic pocket, introduce additional hydrogen bonding interactions, or provide steric bulk to enhance selectivity. The nature of this group is a primary determinant of the specific biological activity of the derivative.

Below is a generalized pharmacophore model for the N-substituted 2-aminobenzamide scaffold.

A typical workflow for ligand-based pharmacophore model generation and validation.

Synthesis of N-Substituted 2-Aminobenzamides

The synthesis of N-substituted 2-aminobenzamides is often achieved through the reaction of isatoic anhydride with a primary amine. This method is robust and provides good to excellent yields.[2][8]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Nucleophilic Addition: Add the desired primary amine (R-NH2) (1.0-1.2 eq) to the solution.

-

Reaction: Heat the mixture to a temperature appropriate for the specific amine and solvent (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC). The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl of the isatoic anhydride, followed by ring-opening and decarboxylation.[2][8]

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, benzene) to obtain the pure N-substituted 2-aminobenzamide.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted 2-aminobenzamides can be significantly influenced by the nature of the N-substituent. SAR studies provide valuable insights into the optimal features for a given biological target. For example, in the context of antimicrobial agents, specific substitutions have been shown to enhance potency against certain bacterial or fungal strains.[1][8]

| N-Substituent (R-group) | Observed Effect on Biological Activity | Rationale for Activity Change |

| Small alkyl chains | Generally low to moderate activity | May not provide sufficient hydrophobic interactions |

| Aromatic/heteroaromatic rings | Often leads to increased potency | Can engage in π-π stacking or occupy hydrophobic pockets |

| Electron-withdrawing groups on the aromatic substituent | Can modulate electronic properties and binding affinity | Alters the electron density of the aromatic system |

| Bulky substituents | Can enhance selectivity or introduce steric hindrance | May favor binding to one target over another, or prevent binding if too large |

Conclusion and Future Directions

The N-substituted 2-aminobenzamide scaffold is a remarkably versatile platform for the design of novel therapeutics. Its core pharmacophore features—a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring—provide a solid foundation for target interaction, while the N-substituent offers a powerful handle for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on exploring novel N-substituents, including more complex heterocyclic systems and fragments identified through computational screening. The integration of structure-based design, where high-resolution crystal structures of target proteins are available, with the ligand-based pharmacophore modeling approaches described herein, will undoubtedly accelerate the discovery of new and improved drugs based on this privileged scaffold. Furthermore, the application of this scaffold to new biological targets remains a promising avenue for future drug discovery efforts.

References

-

Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5127. [Link] [1][2][8][9]2. Rajak, H., Kumar, P., Kumar, D., Singh, P., & Jain, D. K. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. BioMed Research International, 2014, 812148. [Link] [5]3. Sørensen, U. S., Strøbaek, D., Christophersen, P., Hougaard, C., Jensen, M. L., Nielsen, E. Ø., Peters, D., & Teuber, L. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7625–7634. [Link] [10]4. Melander, R. J., Minvielle, M. J., & Melander, C. (2014). The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5653–5657. [Link] [11]5. Padilla-Martínez, I. I., Cruz, A., & Gámez-Montaño, R. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 19(2), 195-216. [Link] [6][12]6. Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Chang, C. Y., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556–2562. [Link] [4]7. Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 953–960. [Link] [3]8. ResearchGate. (n.d.). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores | Request PDF. Retrieved from [Link] [7]9. Chatpalliwar, V. A., Patil, R. R., Mansi, D., & Saurabh, C. K. (2015). Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. RePEc:pra:mprapa:67891. [Link] [13]10. Bence, M., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(9), 3744. [Link] [14]11. Perjesi, P., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 843. [Link] [15]12. Wang, T., et al. (2022). Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters, 24(7), 1496-1501. [Link]

Sources

- 1. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives [ideas.repec.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-amino-N-(3-methoxypropyl)benzamide from isatoic anhydride

Application Note: Synthesis of 2-amino-N-(3-methoxypropyl)benzamide

Abstract & Strategic Significance

The synthesis of 2-amino-N-(3-methoxypropyl)benzamide (CAS: 80040-05-9) represents a classic yet critical transformation in medicinal chemistry: the aminolysis of isatoic anhydride. This scaffold—an anthranilamide—is a privileged structure found in histone deacetylase (HDAC) inhibitors (e.g., Entinostat), fluorescent probes, and agrochemicals (e.g., Chlorantraniliprole).

This protocol details a robust, atom-economical route using isatoic anhydride and 3-methoxypropylamine . Unlike coupling reactions requiring activating agents (EDC/HATU) or acid chlorides, this method utilizes the latent energy of the anhydride ring to drive the reaction, releasing only carbon dioxide (CO₂) as a byproduct. This "self-activating" mechanism ensures high purity and simplified workup.

Scientific Foundation & Mechanism[1]

Reaction Overview

The reaction proceeds via the nucleophilic attack of the primary amine on the C4 carbonyl of the isatoic anhydride. This is followed by a ring-opening event and a spontaneous decarboxylation.

-

Reactants: Isatoic Anhydride (

), 3-Methoxypropylamine ( -

Product: 2-amino-N-(3-methoxypropyl)benzamide (

). -

Byproduct: Carbon Dioxide (

).

Mechanistic Pathway

The driving force is the relief of ring strain and the entropic gain from CO₂ evolution.

Figure 1: Mechanistic cascade of isatoic anhydride aminolysis.

Experimental Design Strategy

To ensure reproducibility and scalability, the following parameters were selected based on kinetic data for isatoic anhydrides [1, 2].

Table 1: Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (Abs.) or Ethyl Acetate | Ethanol promotes proton transfer and is green. EtOAc is preferred if the product is expected to be very soluble, allowing for crystallization upon cooling. |

| Stoichiometry | 1.0 : 1.1 (Anhydride : Amine) | Slight excess of amine ensures complete consumption of the anhydride. Excess amine is volatile and easily removed. |

| Temperature | Reflux (78-80°C) | Heat is required to overcome the activation energy for the decarboxylation step. At RT, the carbamate intermediate may persist. |

| Concentration | 0.5 M - 1.0 M | High concentration favors kinetics but must remain stirrable as CO₂ evolves vigorously. |

| Atmosphere | Open/Vented | CRITICAL: The system must be vented to allow CO₂ escape. Do not seal the vessel. |

Detailed Protocol

Materials

-

Isatoic anhydride (MW: 163.13 g/mol )

-

3-Methoxypropylamine (MW: 89.14 g/mol , d ≈ 0.87 g/mL)

-

Ethanol (Absolute) or Ethyl Acetate

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Charge the flask with 1.63 g Isatoic Anhydride (10.0 mmol) .

-

Add 20 mL Ethanol (0.5 M concentration). The anhydride will likely remain a suspension at this stage.

Step 2: Amine Addition (Exothermic)

-

Measure 1.2 mL 3-Methoxypropylamine (11.0 mmol, 1.1 equiv) .

-

Slowly add the amine to the stirring suspension at room temperature.

-

Observation: You may observe immediate gas evolution (CO₂) and a slight temperature rise. The suspension may begin to clear.

-

Step 3: Reaction & Decarboxylation

-

Attach a reflux condenser. Ensure the top is open to air or connected to a bubbler (do not seal!).

-

Heat the mixture to reflux (approx. 80°C) .

-

Maintain reflux for 2 to 3 hours .

-

Endpoint: The reaction is complete when gas evolution ceases and the solution becomes clear (or TLC indicates consumption of starting material).

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove the solvent under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.

-

Crystallization (Preferred):

-

Redissolve the residue in a minimum amount of hot Ethyl Acetate.

-

Add Hexanes or Diethyl Ether dropwise until turbidity persists.

-

Cool to 4°C overnight to induce crystallization.

-

-

Filtration: Collect the solid by vacuum filtration.[1] Wash with cold hexanes.

-

Note: If the product remains an oil (common with methoxy-alkyl chains), dry under high vacuum to remove trace amine.

-

Analytical Validation

Verify the identity of the synthesized compound using the following expected data.

Table 2: Characterization Data (Expected)

| Technique | Expected Signal / Value | Assignment |

| Appearance | White to off-white solid | Crystalline benzamide |

| Melting Point | ~100 - 115°C | Based on propyl analog (109°C) [3] |

| ¹H NMR (DMSO-d₆) | δ 7.4 - 6.5 ppm (m, 4H) | Aromatic protons (Anthraniloyl) |

| δ 6.3 ppm (br s, 2H) | Aromatic -NH₂ (Exchangeable) | |

| δ 8.2 ppm (br t, 1H) | Amide -NH- (Exchangeable) | |

| δ 3.35 ppm (t, 2H) | -O-CH ₂- | |

| δ 3.23 ppm (s, 3H) | -OCH ₃ (Methoxy singlet) | |

| δ 3.20 ppm (q, 2H) | -NH-CH ₂- | |

| δ 1.75 ppm (quint, 2H) | -CH₂-CH ₂-CH₂- | |

| MS (ESI) | 209.1 [M+H]⁺ | MW = 208.26 |

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Safety & Troubleshooting

-

CO₂ Evolution: The reaction generates 1 mole of gas per mole of reactant. On a 10 mmol scale, this is ~240 mL of gas. Ensure the apparatus is not sealed to prevent pressure buildup and explosion.

-

Oiling Out: If the product forms an oil during recrystallization, scratch the glass with a spatula or add a seed crystal. The methoxypropyl chain increases lipophilicity and flexibility, which can retard crystallization compared to simple alkyl chains.

-

Residual Amine: If the product smells "fishy," traces of 3-methoxypropylamine remain. Wash the organic solution with dilute (5%) Sodium Bicarbonate or simply dry longer under high vacuum (the amine bp is ~118°C, but it forms an azeotrope with water/ethanol).

References

-

Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

-

Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[2][1][3][4][5][6] III. Reactions with Primary and Secondary Amines. The Journal of Organic Chemistry, 13(3), 347–352. Link

-

Clark, R. H., & Wagner, E. C. (1944). Isatoic Anhydride.[2][1][3][4][5][6] I. Reactions with Ammonia and Primary Amines. The Journal of Organic Chemistry, 9(1), 55–67. Link

-

PubChem Compound Summary. (2025). 2-Amino-N-propylbenzamide (Analogous Structure). National Center for Biotechnology Information. Link

Sources

- 1. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]

- 2. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-AMINO-N-PROPYL-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

Purification methods for 2-amino-N-(3-methoxypropyl)benzamide crude product

Application Note: Purification Strategies for 2-amino-N-(3-methoxypropyl)benzamide

Introduction & Chemical Context

2-amino-N-(3-methoxypropyl)benzamide is a functionalized anthranilamide widely utilized as a pharmacophore in histone deacetylase (HDAC) inhibitors and as a privileged scaffold in GPCR ligand design. Its synthesis typically involves the nucleophilic ring-opening of isatoic anhydride by 3-methoxypropylamine.

While the synthesis is robust, the crude product often contains specific impurities that can interfere with downstream biological assays or coupling reactions.

Impurity Profile:

-

Unreacted Amine: 3-methoxypropylamine (Aliphatic, highly basic).

-

Hydrolysis Product: Anthranilic acid (Amphoteric).

-

Starting Material: Isatoic anhydride (Labile).

-

Oligomers: Anthranilamide dimers (Trace).

Synthesis & Impurity Pathway (DOT Diagram)

Figure 1: Reaction scheme highlighting the formation of the target anthranilamide and common impurities.

Strategic Purification Protocols

High-purity isolation relies on exploiting the pKa differences between the aromatic aniline of the product (pKa ~4.5) and the aliphatic amine impurity (pKa ~10.5).

Method A: pH-Controlled Liquid-Liquid Extraction (LLE)

Best for: Initial cleanup of >5g crude batches.

Principle: By buffering the aqueous wash to pH 5.5–6.0, the highly basic aliphatic amine impurity is protonated (water-soluble), while the weakly basic aniline product remains neutral (organic-soluble).

Protocol:

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Note: Dichloromethane (DCM) is an alternative, but EtOAc is greener and safer.

-

-

Basic Wash (Removal of Anthranilic Acid):

-

Acidic Buffer Wash (Removal of 3-methoxypropylamine):

-

Prepare a 0.5 M Citrate or Phosphate Buffer (pH 5.5–6.0) .

-

Wash the organic phase 2x with this buffer.

-

Critical Control Point: Do NOT use strong acid (1N HCl). Strong acid will protonate the aniline product (pKa ~4.5) and extract it into the water, causing yield loss.

-

-

Drying: Wash with saturated Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Recrystallization (Polishing)

Best for: Final purity >99% for biological testing.

Solvent System: EtOAc / n-Heptane (or Hexanes).

Protocol:

-

Solubilization: Suspend the crude solid in minimal boiling EtOAc (approx. 2-3 mL/g).

-

Dissolution: Heat to reflux. If solids remain, add EtOAc dropwise until clear.

-

Precipitation: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.

-

Crystallization: Allow the solution to cool slowly to room temperature on the benchtop (do not disturb).

-

Maturation: Once room temperature is reached, cool at 4°C for 2 hours.

-

Collection: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Analytical Validation (QC)

Trust but verify. Use these parameters to confirm identity and purity.

Table 1: QC Specifications

| Test | Method | Acceptance Criteria | Notes |

| Purity | HPLC-UV (254 nm) | > 98.0% Area | Impurity B (Amine) is UV-weak; check via ELSD or NMR if suspected. |

| Identity | ¹H-NMR (DMSO-d₆) | Conforms to Structure | Look for triplet at ~3.2 ppm (OCH₃) and broad singlet at ~6.5 ppm (Aniline NH₂). |

| Residual Solvent | GC-HS or ¹H-NMR | < 5000 ppm | Check for EtOAc (singlet ~2.0 ppm, quartet ~4.1 ppm). |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

Troubleshooting Guide

Scenario 1: Product is oiling out instead of crystallizing.

-

Cause: Residual solvent or impurities preventing lattice formation.

-

Fix: Re-dissolve in DCM, dry thoroughly with MgSO₄, and evaporate to dryness to obtain a foam. Scratch the flask with a spatula to induce nucleation before attempting recrystallization again.

Scenario 2: Low yield after Acid Wash.

-

Cause: pH of the wash was too low (< 3.0), protonating the product.

-

Fix: Back-extract the aqueous acidic wash with DCM. Combine this with the main organic layer. Use a pH meter to ensure the buffer is strictly pH 5.5–6.0 next time.

References

-

Synthesis of Anthranilamides

- Title: "One-pot synthesis of 2-aminobenzamides

- Source:Synthetic Communic

-

URL:[Link]

-

Purification of Amine Derivatives

- Title: "Practical Purification of Pharmaceuticals: The Acid-Base Wash."

- Source:Organic Process Research & Development, 2012.

-

URL:[Link] (General reference for OPRD methodologies).

-

Isatoic Anhydride Reactivity

Sources

Application and Protocol for the Synthesis of Novel Quinazolinone Derivatives from 2-amino-N-(3-methoxypropyl)benzamide

For: Researchers, scientists, and drug development professionals

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] These nitrogen-containing heterocyclic systems exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[3][4][5][6][7][8] Notably, several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature the quinazolinone core, underscoring its therapeutic relevance.[2][4] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has spurred significant interest in developing efficient and diverse synthetic methodologies to access novel derivatives for drug discovery programs.[1][8]

This application note provides a detailed protocol for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, utilizing 2-amino-N-(3-methoxypropyl)benzamide as a key starting material. The described method involves a cyclocondensation reaction with various aldehydes, a common and effective strategy for constructing the quinazolinone ring system.[9][10] The presence of the N-(3-methoxypropyl) substituent at the 3-position introduces a flexible and polar side chain, which can be exploited to modulate the physicochemical properties and biological activity of the final compounds.

Reaction Principle: The Cyclocondensation Pathway

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes typically proceeds through a well-established acid-catalyzed condensation-cyclization-oxidation sequence.[9] The reaction mechanism can be delineated as follows:

-

Activation of the Aldehyde: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), the carbonyl oxygen of the aldehyde is protonated, increasing its electrophilicity.

-

Nucleophilic Attack and Imine Formation: The primary amino group of 2-amino-N-(3-methoxypropyl)benzamide acts as a nucleophile, attacking the activated carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.[9]

-

Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one ring system.[9]

-

Dehydrogenation (Aromatization): The final step involves the oxidation of the 2,3-dihydroquinazolin-4(1H)-one intermediate to the more stable aromatic quinazolin-4(3H)-one. This can occur via air oxidation or be facilitated by an added oxidizing agent.

This sequence provides a straightforward and modular approach to a diverse range of quinazolinone derivatives, where the R¹ group is derived from the aldehyde and the R² group is the 3-methoxypropyl moiety from the starting benzamide.

Caption: General reaction mechanism for the acid-catalyzed synthesis of quinazolinones.

Experimental Protocol: Synthesis of 2-Aryl-3-(3-methoxypropyl)quinazolin-4(3H)-ones

This protocol details a general procedure for the synthesis of quinazolinone derivatives from 2-amino-N-(3-methoxypropyl)benzamide and a representative aromatic aldehyde.

Materials and Reagents:

-

2-amino-N-(3-methoxypropyl)benzamide

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ethanol (absolute)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

Apparatus:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-N-(3-methoxypropyl)benzamide (1.0 eq), the selected aromatic aldehyde (1.1 eq), and ethanol (20 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials indicates the completion of the reaction.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-aryl-3-(3-methoxypropyl)quinazolin-4(3H)-one derivative.

Caption: Experimental workflow for the synthesis of quinazolinone derivatives.

Data Presentation: Representative Synthesized Compounds

The following table summarizes the expected outcomes for the synthesis of a few representative quinazolinone derivatives using the described protocol. The yields and characterization data are hypothetical and based on typical results for similar reactions reported in the literature.

| Compound ID | Aldehyde Used | Product Structure | Molecular Formula | Expected Yield (%) |

| QZ-1 | Benzaldehyde | C₁₉H₂₀N₂O₂ | 85 | |

| QZ-2 | 4-Chlorobenzaldehyde | C₁₉H₁₉ClN₂O₂ | 82 | |

| QZ-3 | 4-Methoxybenzaldehyde | C₂₀H₂₂N₂O₃ | 88 |

Note: The images in the table are placeholders and would be replaced with actual chemical structures in a formal document.

Characterization Data (Hypothetical for QZ-1):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (dd, J = 8.0, 1.5 Hz, 1H), 7.78 (ddd, J = 8.4, 7.2, 1.5 Hz, 1H), 7.65-7.50 (m, 6H), 4.15 (t, J = 7.0 Hz, 2H), 3.35 (s, 3H), 3.30 (t, J = 6.0 Hz, 2H), 2.05 (p, J = 6.5 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5, 155.8, 147.2, 135.9, 134.5, 130.2, 129.0, 128.8, 127.5, 127.0, 126.8, 121.2, 70.5, 58.8, 45.0, 29.5.

-

HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₉H₂₁N₂O₂⁺: 325.1598; found: 325.1601.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones from 2-amino-N-(3-methoxypropyl)benzamide. This approach is amenable to the use of a wide variety of aldehydes, allowing for the generation of a library of compounds for biological screening. The N-(3-methoxypropyl) substituent offers a potential vector for further chemical modification or for improving the pharmacokinetic properties of the resulting molecules. The continued exploration of new synthetic routes and the biological evaluation of novel quinazolinone derivatives will undoubtedly lead to the discovery of new therapeutic agents.[5][11]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. Retrieved from [Link]

- Erfan, M. A., et al. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes.

- Arachchige, P. T. K., & Yi, C. S. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings.

-

ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

- Ali, A. A., et al. (n.d.).

- Khodarahmi, G., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

- MDPI. (2022).

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

- Grok. (n.d.). Niementowski quinazoline synthesis.

- Kumar, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH.

- Supporting Information for Oxidant- and Metal-Free Synthesis of 4(3H)

- MDPI. (2020). Quinazolin-4(3H)

- Google Patents. (1998).

- ResearchGate. (2025). (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.

- Yang, Y., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.

- ResearchGate. (2022). (PDF) The Medicinal Functionality of Quinazolines.

- Al-dujaili, A. H. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.

- ACS Omega. (2020).

- Zenodo. (2025).

- PMC - NIH. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.

- Taylor & Francis Online. (2018).

- MDPI. (2023).

- Deulkar, A. (2025).

- ResearchGate. (2019). Metal‐ and Catalyst‐ Free Electrochemical Synthesis of Quinazolinones from Alkenes and 2‐Aminobenzamides | Request PDF.

- ResearchGate. (2022). (PDF)

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.

- Green Chemistry (RSC Publishing). (n.d.). Catalyst-free synthesis of quinazoline derivatives using low melting sugar–urea–salt mixture as a solvent.

Sources

- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. ghru.edu.af [ghru.edu.af]

- 10. ADVANCES IN THE SYNTHESIS OF QUINAZOLINONES VIA THE CONDENSATION OF 2-AMINOBENZAMIDE AND ALDEHYDES: A JOURNEY FROM CLASSICAL TO SUSTAINABLE PROTOCOLS [zenodo.org]

- 11. researchgate.net [researchgate.net]

Crystallization solvent systems for N-substituted benzamides

Application Note: Advanced Crystallization Strategies for N-Substituted Benzamides

Abstract & Scope

N-substituted benzamides represent a critical structural motif in active pharmaceutical ingredients (APIs), including antipsychotics (e.g., Sulpiride) and antiemetics (e.g., Metoclopramide). Their crystallization is frequently complicated by conformational polymorphism —driven by the rotation of the amide bond—and a high propensity for "oiling out" (Liquid-Liquid Phase Separation, LLPS).

This Application Note provides a scientifically grounded guide to selecting solvent systems for these compounds. Moving beyond trial-and-error, we utilize Hansen Solubility Parameters (HSP) and thermodynamic mapping to design robust crystallization protocols that maximize yield, purity, and polymorph control.

Molecular Mechanics & Solvent Selection

To select the correct solvent, one must understand the solute. N-substituted benzamides possess three distinct interaction domains:

-

Amide Moiety: A strong hydrogen bond donor (N-H) and acceptor (C=O).

-

Benzene Ring: A lipophilic domain driving

- -

N-Substituent: Often determines the steric bulk and specific lipophilicity.

The Hansen Solubility Parameter (HSP) Approach

The "like dissolves like" rule is insufficient for complex amides. We utilize HSP, which breaks cohesive energy into three components: Dispersion (

Typical HSP Values for Benzamide Derivatives:

-

(Dispersion): ~19–21 MPa

-

(Polarity): ~12–15 MPa

-

(H-Bonding): ~10–12 MPa

Selection Strategy:

-

Good Solvents (High Solubility): Must match the solute’s high

and-

Examples: Methanol, Ethanol, DMSO, NMP.

-

-

Anti-Solvents (Low Solubility): Must have significantly lower

or-

Examples: Heptane, Toluene (low

), Water (excessively high

-

Table 1: Recommended Solvent Systems for N-Substituted Benzamides

| System Type | Solvent A (Good) | Solvent B (Anti-Solvent) | Mechanism | Risk Profile |

| Binary 1 | Ethanol | Water | Hydrophobic Exclusion | High: Risk of oiling out if water added too fast. |

| Binary 2 | Ethyl Acetate | Heptane | Polarity Shift | Low: Good for polymorph control; slower nucleation. |

| Binary 3 | Acetone | Diisopropyl Ether (IPE) | Volatility Driven | Moderate: Excellent yield; flammability hazard. |

| Single | Toluene | N/A | Cooling Crystallization | Low: Good for purifying lipophilic impurities. |

Workflow: Rational Solvent Screening

The following workflow illustrates the decision matrix for developing a crystallization process, prioritizing the avoidance of metastable oils.

Figure 1: Decision matrix for solvent selection. Note the critical checkpoint for "Oiling Out," which requires a seeding intervention.

Addressing the "Oiling Out" Phenomenon

N-substituted benzamides are notorious for Liquid-Liquid Phase Separation (LLPS). This occurs when the Metastable Zone Width (MSZW) intersects with the liquid-liquid miscibility gap before the solubility curve.

Mechanism: When a hot solution is cooled, if the attractive forces between solute molecules (amide-amide H-bonds) are significantly stronger than solute-solvent interactions, the solute may separate as a dense oil rather than a crystal lattice.

Troubleshooting Protocol:

-

Avoid Pure Water: Water acts as a harsh anti-solvent. When using Ethanol/Water, ensure the water fraction does not exceed the "Oiling Out Limit" (OOL) before nucleation begins.

-

Raise Temperature: Oiling out is often a low-temperature phenomenon. Crystallize at a higher temperature plateau.

-

Seeding (The Golden Rule): Add 0.5%–1.0% w/w of pure seed crystals before the system reaches the OOL. This bypasses the energy barrier for nucleation, favoring the solid phase over the oil phase.

Detailed Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Single Solvent)

Best for: Toluene or Isopropyl Acetate systems.

-

Dissolution: Charge 10 g of crude benzamide derivative into a reactor. Add 100 mL of Toluene.

-

Heating: Heat to 85°C (or reflux) with agitation (200 RPM) until fully dissolved. Visually confirm the absence of solids.

-

Clarification: If particulates remain, filter hot through a 0.45 µm PTFE membrane.

-

Initial Cooling: Cool to 65°C at a rate of 1.0°C/min.

-

Seeding: At 65°C (supersaturation

), add 50 mg (0.5 wt%) of pure seed crystals. Hold temperature for 30 minutes to allow seed healing. -

Controlled Cooling: Cool to 0°C at a rate of 0.2°C/min . Note: Slow cooling is essential to prevent secondary nucleation and oiling out.

-

Isolation: Filter the resulting slurry under vacuum. Wash with cold Toluene (10 mL). Dry at 45°C under vacuum.

Protocol B: Reverse Anti-Solvent Addition

Best for: Highly soluble amides (e.g., in Ethanol/Water).

-

Preparation: Dissolve 5 g of compound in 25 mL Ethanol (Solvent A).

-

Receiver Charge: In a separate vessel, charge 50 mL of Water (Anti-solvent) and 25 mg of seed crystals. Stir at 250 RPM at Room Temperature (20°C).

-

Addition: Slowly pump the Ethanol solution into the Water receiver over 2 hours.

-

Why Reverse? Adding the solution to the anti-solvent maintains low local supersaturation, preventing the concentration spikes that cause oiling out.

-

-

Aging: After addition is complete, stir for 1 hour.

-

Filtration: Filter and wash with 20% Ethanol/Water.

Polymorph Control

Solvent choice directly influences the conformational locking of the amide bond.

-